molecular formula C18H34N4O6 B14431014 L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine CAS No. 82996-84-7

L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine

Cat. No.: B14431014
CAS No.: 82996-84-7
M. Wt: 402.5 g/mol
InChI Key: YTTAPHIDIXUOTJ-AVGNSLFASA-N
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Description

L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine is a synthetic peptide compound It is composed of three amino acids: L-glutamine, L-leucine, and O-tert-butyl-L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group serves as a protecting group for the hydroxyl group of serine, preventing unwanted side reactions during the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, binding to active sites and modulating biological pathways. The tert-butyl group can influence the compound’s stability and solubility, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-leucyl-L-serine: Similar structure but lacks the tert-butyl group.

    L-Glutaminyl-L-leucyl-O-benzyl-L-serine: Contains a benzyl group instead of a tert-butyl group.

Uniqueness

L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine is unique due to the presence of the tert-butyl group, which provides steric hindrance and protects the hydroxyl group of serine. This protection is crucial during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final product .

Properties

CAS No.

82996-84-7

Molecular Formula

C18H34N4O6

Molecular Weight

402.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C18H34N4O6/c1-10(2)8-12(21-15(24)11(19)6-7-14(20)23)16(25)22-13(17(26)27)9-28-18(3,4)5/h10-13H,6-9,19H2,1-5H3,(H2,20,23)(H,21,24)(H,22,25)(H,26,27)/t11-,12-,13-/m0/s1

InChI Key

YTTAPHIDIXUOTJ-AVGNSLFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](COC(C)(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(COC(C)(C)C)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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